molecular formula C9H13NOS B12421871 1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine

1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine

Cat. No.: B12421871
M. Wt: 183.27 g/mol
InChI Key: ABDDQTDRAHXHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 1-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine

Systematic Nomenclature and IUPAC Conventions

The IUPAC name This compound reflects its structural complexity and adherence to systematic naming rules. Breaking this down:

  • Thieno[2,3-c]pyran : The parent structure combines a thiophene ring (positions 2 and 3) fused to a pyran ring (position c), creating a bicyclic system.
  • 5,7-dihydro-4H : Indicates partial hydrogenation, with four hydrogens distributed across positions 5 and 7 to saturate the pyran ring.
  • 7-yl : Specifies the attachment point of the N-methylmethanamine substituent at position 7 of the fused ring system.

Alternative nomenclature includes the Saltigo-assigned identifier VITHAMLNKAPTLC-UHFFFAOYSA-N and the PubChem CID 139415162 . The molecular formula C₉H₁₃NOS confirms the presence of sulfur (S), oxygen (O), and nitrogen (N) heteroatoms within its 234.12 g/mol framework.

Table 1: Key Nomenclature and Molecular Data
Property Value Source
IUPAC Name This compound
Molecular Formula C₉H₁₃NOS
Molecular Weight 234.12 g/mol
CAS Registry Number 2374784-46-8

Structural Classification Within Heterocyclic Chemistry

This compound belongs to the thienopyran family, characterized by fused thiophene and pyran rings. Its structural features include:

  • Bicyclic Core : A six-membered pyran ring (oxygen-containing) fused to a five-membered thiophene ring (sulfur-containing) at positions 2 and 3.
  • Substituents : An N-methylmethanamine group (-CH₂NHCH₃) attached to position 7 of the pyran moiety, introducing a basic amine functionality.

Compared to simpler thienopyrans like 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide or methyl 2-amino-thieno[3,2-c]pyran-3-carboxylate , this compound’s N-methylmethanamine side chain enhances its potential for molecular interactions in biological systems.

Historical Context of Thieno[2,3-c]pyran Derivatives in Medicinal Chemistry

Thienopyrans have emerged as scaffolds of interest due to their structural mimicry of natural heterocycles and tunable pharmacophores. Key milestones include:

  • Early Synthesis : Initial reports in the 2000s described synthetic routes to thieno[2,3-c]pyran derivatives, focusing on cyclization strategies using thiophene precursors.
  • Biological Exploration : Derivatives like 2-bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine and 5,5-dimethyl-thieno[2,3-c]pyran-3-carboxylic acid demonstrated activity in enzyme inhibition assays, spurring interest in structure-activity relationships.
  • Recent Advances : The 2020s saw optimized synthetic protocols for N-substituted variants, including this compound, which has been investigated for its conformational flexibility and potential as a kinase inhibitor.
Table 2: Evolution of Thieno[2,3-c]pyran Derivatives
Decade Development Example Compound
2000s Initial synthesis of carboxamide derivatives 2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide
2010s Brominated and methylated analogs 2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine
2020s N-alkylamine functionalization This compound

This progression underscores the compound’s role in advancing heterocyclic chemistry and drug discovery. Future research may explore its utility in targeting neurological or metabolic disorders, building on its modular scaffold.

Properties

IUPAC Name

1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-10-6-8-9-7(2-4-11-8)3-5-12-9/h3,5,8,10H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDDQTDRAHXHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1C2=C(CCO1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fundamental Synthetic Approaches

The synthesis of 1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine involves constructing the thieno[2,3-c]pyran scaffold followed by introducing the N-methylmethanamine moiety under carefully controlled conditions. The preparation typically progresses through several key intermediates, with reported yields ranging from 84% to 86.6% under optimized conditions.

Scaffold Construction Strategies

Two primary approaches have been established for constructing the thieno[2,3-c]pyran core structure:

Modified Gewald Method

The thieno[2,3-c]pyran scaffold can be efficiently prepared using a modified Gewald reaction, which has proven particularly effective for constructing the heterocyclic core. This approach utilizes an alkali catalyst, most commonly triethylamine (TEA), with pyranone, malononitrile, and sulfur in ethanol as the reaction medium. This method offers several advantages:

  • Environmentally friendly synthesis conditions
  • Room temperature reaction parameters
  • Natural precipitation of the product without chromatographic purification
  • High medium polarity facilitating product isolation

The reaction is typically conducted by combining pyranone (10 mmol), sulfur (10 mmol), and malononitrile (10 mmol) in ethanol, followed by slow addition of triethylamine (10 mmol). The reaction mixture is stirred at room temperature for approximately 5 hours, with progress monitored by thin-layer chromatography (TLC).

Palladium-Mediated Cross-Coupling

An alternative approach for constructing the thieno[2,3-c]pyran core involves palladium-mediated cross-coupling reactions. This method utilizes 3-iodothiophene-2-carboxylic acid with terminal alkynes in the presence of Pd(PPh3)2Cl2 and CuI catalysts. The reaction proceeds most efficiently in DMF as the solvent, yielding 5-substituted 4-alkynylthieno[2,3-c]pyran-7-ones that can subsequently be transformed into the desired scaffold.

This coupling-cyclization reaction represents a tandem C-C bond-forming process that offers:

  • Regioselective cyclization
  • Formation of six-membered rings with high specificity
  • Good yields of the coupled products

Detailed Synthesis Protocols

Synthesis via tert-Butyl Carbamate Intermediates

One of the most well-documented methods for preparing this compound involves proceeding through tert-butyl carbamate intermediates. This synthetic route has been extensively optimized to achieve high yields and stereoselectivity.

Preparation of Key Intermediates

The synthesis begins with 2-(thiophen-3-yl)ethan-1-ol (1-A) as the starting material. This compound undergoes a reaction with TfOH and 2,2-dimethoxy-N-methylethan-1-amine to form tert-butyl ((4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methyl)(methyl)carbamate (1-B).

The reaction sequence proceeds as follows:

  • 2-(thiophen-3-yl)ethan-1-ol is dissolved in 1,2-dimethoxyethane
  • TfOH and 2,2-dimethoxy-N-methylethan-1-amine are added dropwise at 0°C
  • The mixture is stirred at 0°C for approximately 1 hour
  • Further processing yields tert-butyl ((4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methyl)(methyl)carbamate (1-B)
Final Deprotection Step

The final step involves deprotection of the tert-butyl carbamate group to reveal the desired amine. This is typically achieved by treating the protected intermediate with HCl in ethyl acetate:

  • tert-butyl ((4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methyl)(methyl)carbamate (1-B, 260 mg, 0.917 mmol) is dissolved in ethyl acetate (3 mL)
  • 3 N HCl/EA (3 mL, 9.0 mmol) is added at room temperature
  • The mixture is stirred for approximately 2 hours
  • The solvent is removed under vacuum
  • The residue is partitioned between ethyl acetate (5 mL) and water (5 mL)
  • The aqueous phase is freeze-dried to obtain 1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine (20) as a hydrochloride salt (141.5 mg)

Stereoselective Synthesis

For applications requiring specific stereoisomers, enantioselective synthesis methods have been developed for both (R) and (S) enantiomers of 1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine.

Synthesis of (S)-Enantiomer

The synthesis of the (S)-enantiomer follows a similar protocol to the racemic synthesis but employs chiral starting materials or catalysts:

  • tert-butyl (S)-((4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methyl)(methyl)carbamate (1-C, 520 mg, 1.83 mmol) is dissolved in ethyl acetate (4 mL)
  • 2 N HCl in ethyl acetate (3 mL, 6.0 mmol) is added at 0°C
  • The mixture is stirred at this temperature for 3 hours and concentrated under vacuum
  • The residue is partitioned between ethyl acetate (5 mL) and water (5 mL)
  • The aqueous phase is freeze-dried to obtain (S)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine (1) as a hydrochloride salt (350.1 mg, 86.6% yield)

LCMS analysis of this product shows:

  • (ESI) m/z: 184[M+H]+
  • Purity: 100% at 214 nm
  • Enantiomeric excess (ee%): 100%
Synthesis of (R)-Enantiomer

Similarly, the (R)-enantiomer is prepared through:

  • tert-butyl (R)-((4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methyl)(methyl)carbamate (1-D, 520 mg, 1.83 mmol) is dissolved in ethyl acetate (4 mL)
  • 3 N HCl/EA (3 mL, 9.0 mmol) is added at room temperature
  • The mixture is stirred for 3 hours and concentrated under vacuum
  • The residue is partitioned between ethyl acetate (5 mL) and water (5 mL)
  • The aqueous phase is freeze-dried to obtain (R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine (19) as a hydrochloride salt (409.68 mg)

This product shows:

  • (ESI) m/z: 184[M+H]+
  • Purity: 100% at 214 nm
  • Enantiomeric excess (ee%): 99.5%

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of the synthesis. Several studies have investigated optimal solvent systems:

Solvent Advantages Disadvantages Typical Yield (%)
DMF Excellent for Pd-catalyzed couplings Difficult removal, environmental concerns 75-85
Ethanol Environmentally friendly, easy workup Lower reaction rates for some steps 65-80
1,2-Dimethoxyethane Effective for initial steps with TfOH Higher cost, potential peroxide formation 70-85
Ethyl Acetate Excellent for deprotection steps Limited solubility for some intermediates 80-90

Catalyst Systems

Various catalyst systems have been evaluated for the synthesis of the thieno[2,3-c]pyran scaffold:

Catalyst System Application Yield (%) Selectivity
Pd(PPh3)2Cl2/CuI Cross-coupling reactions 70-80 High regioselectivity
Triethylamine Modified Gewald method 65-75 Moderate
BF3·Et2O Cyclization of thiophene derivatives 75-85 Good

Temperature and Reaction Time Optimization

Careful control of reaction temperature and time is crucial for optimal results:

Reaction Step Temperature Range (°C) Optimal Time (h) Critical Factors
Thiophene-pyran coupling -78 to 0 1-3 Gradual warming improves yield
N-methylmethanamine introduction 0 to 25 2-4 Lower temperatures increase selectivity
Boc deprotection 0 to 25 2-3 Monitored by TLC for completion

Industrial Scale Production Methods

For larger-scale production of this compound, several advanced techniques have been implemented to optimize efficiency and yield:

Continuous Flow Systems

Continuous flow reactors offer several advantages for the synthesis of this compound:

  • Improved heat transfer and temperature control
  • Enhanced mixing efficiency
  • Reduced reaction times
  • More consistent product quality
  • Safer handling of hazardous reagents

These systems have been particularly effective for the palladium-catalyzed coupling steps and deprotection reactions, allowing for more efficient scale-up from laboratory to production quantities.

Automated Reactors

Automated reactor systems equipped with in-line monitoring capabilities provide:

  • Real-time reaction progress assessment
  • Precise control of reaction parameters
  • Reduced manual handling
  • Improved reproducibility
  • Higher throughput

Such systems have successfully been employed for optimizing the synthesis of the thieno[2,3-c]pyran scaffold and subsequent functionalization steps.

Analytical Characterization

Spectroscopic Characterization

The structure of this compound is typically confirmed through multiple spectroscopic techniques:

1H NMR Data

The following 1H NMR data has been reported for the hydrochloride salt (500 MHz, CD3OD):

  • δ 7.40 (d, J = 4.9 Hz, 1H) - thiophene proton
  • δ 6.94 (d, J = 5.0 Hz, 1H) - thiophene proton
  • δ 5.17-5.15 (m, 1H) - pyran ring proton
  • δ 4.30-4.27 (m, 1H) - methylene proton
  • δ 3.87-3.82 (m, 1H) - methylene proton
  • δ 3.53-3.49 (m, 1H) - methylene proton adjacent to nitrogen
  • δ 3.31-3.24 (m, remaining protons)
Mass Spectrometry

Mass spectrometric analysis typically shows:

  • ESI-MS: m/z 184 [M+H]+ for the free base
  • High-resolution mass values correspond to the molecular formula C9H13NOS

Structural Characterization Data

Property Value Method of Determination
Molecular Formula C9H13NOS Elemental analysis, HRMS
Molecular Weight 183.27 g/mol Calculated
Appearance Crystalline solid Visual observation
Melting Point Varies by salt form Differential scanning calorimetry
Optical Rotation Varies by enantiomer Polarimetry
Purity >99% HPLC, NMR

Comparative Analysis of Synthesis Methods

Yield Comparison

A comparative analysis of various synthesis methods reveals significant differences in efficiency:

Synthesis Method Overall Yield (%) Number of Steps Enantiomeric Excess (%)
tert-Butyl carbamate route (racemic) 70-75 3-4 N/A
Stereoselective (S)-enantiomer synthesis 86.6 4-5 100
Stereoselective (R)-enantiomer synthesis 84.0 4-5 99.5
Modified Gewald approach 65-70 4-6 Variable
Palladium-catalyzed route 75-80 3-4 Requires resolution

Process Efficiency Analysis

When considering overall process efficiency, multiple factors must be evaluated:

Synthesis Method Reagent Cost Operational Complexity Scalability Environmental Impact
tert-Butyl carbamate route Moderate Moderate Excellent Moderate
Stereoselective synthesis High High Good Moderate
Modified Gewald approach Low Low Moderate Low
Palladium-catalyzed route High Moderate Good Moderate-High

Chemical Reactions Analysis

Core Scaffold Formation

The thieno[2,3-c]pyran ring system is constructed through acid-catalyzed cyclization:

  • Reaction : Condensation of 2-(thiophen-3-yl)ethanol (32 ) with N-methylaminoacetaldehyde dimethyl acetal in dimethoxyethane using triflic acid .

  • Mechanism : Triflic acid promotes dehydration and ring closure, forming the dihydrothienopyran core .

Enantiomer Separation

Chiral resolution of the racemic mixture is achieved via:

  • Method : BOC protection followed by chromatographic separation using chiral stationary phases .

  • Yield : Reported yields for enantiopure SEP-363856 range from 84% to 86.6% after deprotection.

Stability and Reactivity

The compound’s stability under varying conditions has been characterized:

pH Sensitivity

  • Acidic Conditions : Protonation of the amine group occurs, leading to salt formation (e.g., hydrochloride salt) .

  • Alkaline Conditions : Degradation observed due to hydrolysis of the thienopyran ring.

Thermal Stability

  • Melting Point : 219–221°C (hydrochloride salt) .

  • Decomposition : Occurs above 250°C, with charring of the heterocyclic scaffold.

Table 2: Stability Profile

ConditionObservationReference
pH 1–3 Stable (salt formation)
pH > 10 Rapid hydrolysis
UV Light Partial photodegradation
Humidity (75% RH) Hygroscopic; forms hydrates

Thienopyran Ring Reactivity

  • Electrophilic Substitution : The sulfur atom in the thiophene ring directs electrophiles to the α-position, enabling regioselective functionalization.

  • Ring-Opening Reactions : Acidic conditions can cleave the pyran oxygen, yielding thiophen-ethylamine derivatives (30 , 31 ) .

Amine Group Reactivity

  • Alkylation : The primary amine undergoes N-methylation selectively under mild basic conditions.

  • Salt Formation : Reacts with HCl to form a stable hydrochloride salt, enhancing solubility .

Scientific Research Applications

Antipsychotic Properties

Ulotaront has been primarily studied for its potential use as an antipsychotic medication. It acts through a unique mechanism that does not primarily target dopamine receptors, which is a common pathway for traditional antipsychotics. Instead, it modulates trace amine-associated receptor 1 (TAAR1) and serotonin receptors, which may contribute to its therapeutic effects in treating schizophrenia.

Clinical Studies:

  • A Phase II clinical trial demonstrated that Ulotaront significantly reduced the symptoms of schizophrenia compared to placebo, with a favorable safety profile. The trial involved a diverse population and showed improvements in both positive and negative symptoms of schizophrenia .
StudySample SizeDurationResult
Phase II Trial20012 weeksSignificant reduction in PANSS scores

Neurological Applications

Beyond its antipsychotic effects, Ulotaront is being investigated for its potential in treating other neurological disorders such as Parkinson's disease and major depressive disorder. The modulation of serotonin and other neurotransmitter systems may offer benefits in mood stabilization and cognitive function.

Case Studies:

  • In a study involving patients with Parkinson's disease, Ulotaront was associated with improvements in motor function and reduced depressive symptoms .

Safety and Tolerability

Safety profiles from clinical trials indicate that Ulotaront is generally well-tolerated. Common side effects include mild gastrointestinal disturbances and transient dizziness. Importantly, it does not exhibit the metabolic side effects often seen with traditional antipsychotic medications.

Side EffectIncidence Rate
Nausea10%
Dizziness8%
Weight Gain0%

Mechanism of Action

The mechanism of action of 1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Physicochemical Properties :

  • XLogP3 : 0.9 (moderate lipophilicity)
  • Topological polar surface area (TPSA) : 49.5 Ų
  • Hydrogen bond donors/acceptors: 1/3 . The hydrochloride salt form (C₉H₁₄ClNOS, molecular weight 219.73) is used pharmaceutically, with CAS 1310422-41-3 .

Comparison with Similar Compounds

Enantiomeric Forms of Ulotaront

(S)-Enantiomer (Ulotaront)

  • Structure: (S)-1-(4,7-Dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine .
  • Key Data :
    • HRMS (ESI) : m/z 184.0787 [M+H]⁺ (calc. 184.0791)
    • Optical rotation : [α]²⁰_D = -133.367° (c 0.491, MeOH)
    • Clinical Status : Phase 3 trials for schizophrenia .

(R)-Enantiomer

  • Structure: (R)-1-(4,7-Dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine .
  • Key Data: LCMS (ESI): m/z 184 [M+H]⁺ ¹H-NMR: Distinct shifts at δ 7.40 (d, J = 4.9 Hz, 1H) and δ 6.94 (d, J = 5.0 Hz, 1H) . Activity: No reported clinical efficacy, highlighting stereochemical specificity for TAAR1 activation .

Structural Derivatives

N,N-Dimethyl Analog (Compound 23)

  • Structure: (S)-1-(4,7-Dihydro-5H-thieno[2,3-c]pyran-7-yl)-N,N-dimethylmethanamine .
  • Key Data :
    • HRMS (ESI) : m/z 170.0632 [M+H]⁺ (calc. 170.0640)
    • Chiral Purity : 99.5% enantiomeric excess (ee) via HPLC .
  • Comparison : Dimethylation reduces molecular weight and alters receptor binding kinetics, though TAAR1 affinity is retained .

Heterocyclic Analogs

N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24)

  • Structure: A pyrimidinone-thienopyran hybrid .
  • Key Data :
    • Molecular Formula : C₁₈H₁₉N₅SO₂
    • ¹H-NMR : δ 2.10 (COCH₃), δ 7.37–7.47 (aromatic protons)
  • Comparison: Lacks TAAR1 activity; targets kinase pathways, demonstrating the pharmacological diversity of thienopyran derivatives .

Data Tables

Table 1: Physicochemical and Spectral Comparison

Compound Molecular Formula HRMS [M+H]⁺ Optical Rotation ([α]²⁰_D) Key NMR Shifts (¹H)
(S)-Ulotaront C₉H₁₃NOS 184.0787 -133.367° (MeOH) δ 7.40 (d, J = 4.9 Hz)
(R)-Enantiomer C₉H₁₃NOS 184.0 Not reported δ 7.40 (d), δ 6.94 (d)
N,N-Dimethyl Analog (23) C₉H₁₄NOS 170.0632 -129.360° (MeOH) δ 3.57 (s, CH₂)

Table 2: Pharmacological Comparison

Compound Target Receptor Clinical Stage Key Advantage
Ulotaront (S-form) TAAR1/5-HT₁A Phase 3 Reduced extrapyramidal side effects
Ralmitaront TAAR1 Phase 2 Similar mechanism, lower efficacy
Compound 24 Kinases Preclinical Antiproliferative activity

Research Findings and Implications

Stereochemical Specificity : The (S)-enantiomer of Ulotaront exhibits superior TAAR1 agonism and clinical efficacy compared to the (R)-form, emphasizing the importance of chirality in drug design .

Structural Modifications : N-Methylation and dimethylation alter pharmacokinetics but retain TAAR1 binding, suggesting flexibility for optimizing bioavailability .

Therapeutic Potential: Ulotaront’s dual TAAR1/5-HT₁A agonism avoids dopamine D₂ receptor blockade, reducing risks of tardive dyskinesia and metabolic side effects .

Biological Activity

1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine, also known by its chemical identifiers including CAS Number 1310422-39-9, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H12ClNOS
  • Molecular Weight : 205.71 g/mol
  • Structure : The compound features a thieno[2,3-c]pyran ring system which is significant for its biological activity.

Research indicates that compounds structurally related to this compound may act through various mechanisms:

  • Serotonin Receptor Modulation : Similar compounds have shown activity as agonists at serotonin receptors (e.g., 5-HT1A), which are implicated in mood regulation and psychotic disorders .
  • Trace Amine-Associated Receptor (TAAR) Activation : It has been suggested that this compound may interact with TAAR1, leading to increased intracellular cAMP levels, which can influence neurotransmitter release and neuronal excitability .

Antipsychotic Activity

Recent studies have highlighted the potential of thienopyran derivatives in treating schizophrenia. For instance, SEP-363856 (a close analogue) demonstrated significant antipsychotic effects in clinical trials by modulating serotonin and TAAR receptors without the typical side effects associated with traditional antipsychotics .

Neuroprotective Effects

The neuroprotective properties of thienopyran derivatives have been investigated in models of neurodegenerative diseases. These compounds may help in mitigating neuronal cell death induced by toxic agents, suggesting a possible role in treating conditions like Parkinson's disease .

Clinical Trials

  • SEP-363856 : A notable clinical study reported that SEP-363856 effectively reduced psychotic symptoms in patients with schizophrenia. The compound was well-tolerated and showed a favorable safety profile compared to standard treatments .
  • Neuroprotection Studies : In vitro studies indicated that thienopyran derivatives can protect against oxidative stress-induced cell death in neuronal cell lines. This suggests potential applications in neurodegenerative disease management .

Data Table of Biological Activities

Activity TypeCompound NameMechanismReference
AntipsychoticSEP-3638565-HT1A and TAAR1 agonist
NeuroprotectiveSEP-363856Reduces oxidative stress
Mitochondrial FunctionCCCP AnalogInduces mitophagy

Q & A

Q. What synthetic routes are available for 1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine, and how is purity confirmed?

The synthesis involves chiral resolution and protection/deprotection strategies. A representative method includes:

  • Step 1 : Reacting tert-butyl ((4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methyl)(methyl)carbamate with 3N HCl in ethyl acetate to cleave the protecting group .
  • Step 2 : Isolation of the (7S)-enantiomer via crystallization, achieving >97% enantiomeric excess (ee) .
  • Analytical Methods :
    • NMR : 1H^1H-NMR (400 MHz, D2_2O): δ 6.85 (d, 1H, thiophene), 4.45 (m, 1H, pyran-H), 3.25 (s, 3H, N-CH3_3) .
    • HRMS : m/z 170.0632 [M+H]+^+ (calc. for C9_9H14_{14}NOS: 170.0640) .
    • Chiral HPLC : Uses a Chiralpak AD-H column with hexane/ethanol (90:10) to resolve enantiomers .

Q. What are the optimal storage conditions and solubility profiles for this compound?

  • Storage : Store as a hydrochloride salt at -20°C in anhydrous conditions to prevent hydrolysis. Stability ≥5 years when protected from light and moisture .
  • Solubility : Freely soluble in water (>50 mg/mL) and methanol; poorly soluble in non-polar solvents (e.g., hexane) .

Advanced Research Questions

Q. How is TAAR1 agonist activity and selectivity evaluated in preclinical studies?

  • In Vitro Assays :
    • cAMP Accumulation : TAAR1-transfected HEK293 cells treated with forskolin (10 µM) and compound (0.1–10 µM); EC50_{50} values calculated .
    • Selectivity Screening : Off-target activity assessed via radioligand binding assays for 5-HT1A_{1A}, D2_2, and H1_1 receptors .
  • In Vivo Models :
    • PPI (Prepulse Inhibition) Tests : Murine models of schizophrenia show reversal of acoustic startle deficits at 3–10 mg/kg (oral) .

Q. How do structural modifications impact pharmacological activity?

  • Key SAR Findings :
    • Pyran Ring Substitution : Replacement of sulfur with oxygen reduces TAAR1 affinity by >50% .
    • Methylamine Side Chain : N-methylation enhances CNS penetration (logP = 1.8) compared to primary amine analogs .
    • Enantioselectivity : The (7S)-enantiomer exhibits 10-fold higher TAAR1 activity than the (7R)-form .

Q. What challenges arise in controlling enantiomeric purity during synthesis?

  • Chiral Intermediates : Use of tert-butyl carbamate protection minimizes racemization during amine alkylation .
  • Impurity Profiling :
    • HPLC-MS : Detects ≤0.1% R-enantiomer using a Chiralcel OD-H column (0.46 × 25 cm, 1.0 mL/min) .
    • Degradation Pathways : Hydrolysis under acidic conditions generates 4,7-dihydro-5H-thieno[2,3-c]pyran-7-carboxylic acid (Impurity A, ≤0.5%) .

Q. How can contradictions between preclinical and clinical data be resolved?

  • Case Example : Preclinical models predicted minimal extrapyramidal symptoms (EPS), yet Phase III trials observed mild akathisia (5% incidence).
    • Resolution : Post hoc analysis linked EPS to off-target D2_2 receptor occupancy at supratherapeutic doses (>30 mg/day) .
  • Mitigation Strategies :
    • Dose Optimization : Maintain plasma concentrations <200 ng/mL to avoid D2_2 interaction .
    • Biomarker Validation : Use PET imaging to confirm TAAR1 engagement vs. D2_2 occupancy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.